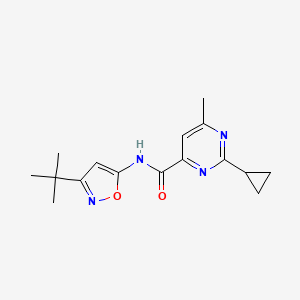![molecular formula C18H15ClN2O3 B2960332 5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one CAS No. 902254-44-8](/img/structure/B2960332.png)
5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Many derivatives of benzoxazoles are commercially important and find use in research . A novel series of 5-(pyrimidin-5-yl)benzo[d]oxazole derivatives has been synthesized and tested for their anticancer activity against a panel of human cancer cell lines .
Synthesis Analysis
Benzoxazole derivatives can be synthesized from 2-(benzo[d]oxazol-2-yl) aniline . The synthesized compounds are purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis
The chemical structures of benzoxazole derivatives are determined by 1H and 13C NMR, and mass spectra .Chemical Reactions Analysis
The synthesis of benzoxazole derivatives involves various chemical reactions. For instance, cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 has been reported .Physical And Chemical Properties Analysis
Benzoxazole is an aromatic organic compound with a benzene-fused oxazole ring structure . Specific physical and chemical properties of “5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one” are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-inflammatory Agents
This compound has been evaluated for its potential as an antioxidant and anti-inflammatory agent. The indoline derivatives, which are structurally related to this compound, have shown significant promise in reducing oxidative stress and inflammation, making them potential candidates for treating diseases where these processes are a concern .
Anticancer Activity
The indole moiety present in the compound is a common feature in molecules with anticancer properties. Research has indicated that derivatives of indoline, such as the compound , can be synthesized and evaluated for their anticancer activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia .
Cell Cycle Arrest and Apoptosis Induction
Further studies on indole derivatives have revealed that certain compounds can cause cell cycle arrest at the S phase and induce apoptosis in cancer cells. This suggests that our compound could be used to explore new anticancer strategies by targeting the cell cycle and apoptosis pathways .
Microtubule-Targeting Agents
Compounds with an indole nucleus have been studied for their ability to target microtubules, which are crucial for cell division. By modulating microtubule assembly, these compounds can cause mitotic blockade and cell apoptosis, offering a pathway for the development of new anticancer agents .
Structure–Activity Relationship (SAR) Studies
The compound’s structure allows for a detailed SAR study, which is essential for understanding the pharmacological activity of indole-based molecules. By modifying different parts of the molecule, researchers can identify the most active analogs and optimize their anticancer properties .
Synthesis of Derivatives for Drug Development
The compound’s structure provides a template for the synthesis of a wide range of derivatives. These derivatives can be screened for various biological activities, leading to the discovery of new drugs with improved efficacy and safety profiles .
Wirkmechanismus
Target of Action
The compound, also known as 5-chloro-3-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one, primarily targets microtubules and their component protein, tubulin . Tubulin is a critical protein in cell division, and its disruption can lead to cell cycle arrest and apoptosis .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction results in mitotic blockade, leading to cell cycle arrest, particularly at the S phase .
Biochemical Pathways
The affected pathway is the cell cycle progression , specifically the transition from the S phase to the M phase . The compound’s interaction with tubulin disrupts the formation of the mitotic spindle, a structure required for chromosome segregation during cell division . This disruption leads to cell cycle arrest and the initiation of programmed cell death or apoptosis .
Result of Action
The primary result of the compound’s action is the induction of apoptosis in cancer cells . By disrupting microtubule assembly and causing cell cycle arrest, the compound triggers programmed cell death, reducing the proliferation of cancer cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-3-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-13-5-6-16-15(11-13)21(18(23)24-16)10-8-17(22)20-9-7-12-3-1-2-4-14(12)20/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQQLOGNAWKMAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCN3C4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2960250.png)
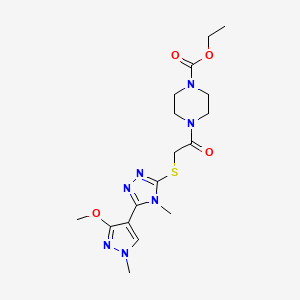
![2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyano-3-methylbutyl)acetamide](/img/structure/B2960252.png)
![2-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2960254.png)
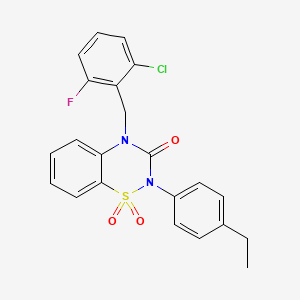
![3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-[3-(2-furyl)propyl]propanamide](/img/structure/B2960257.png)
![2-(4-chlorophenoxy)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2960258.png)
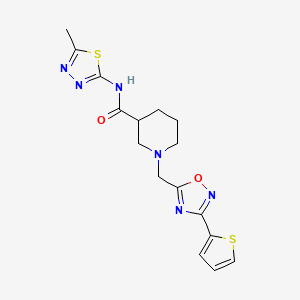
![6-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B2960260.png)
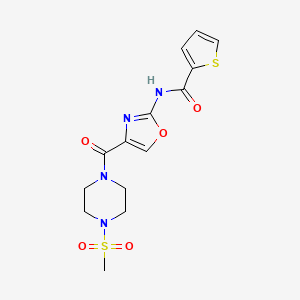
![1-methyl-8-(4-methylphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2960266.png)
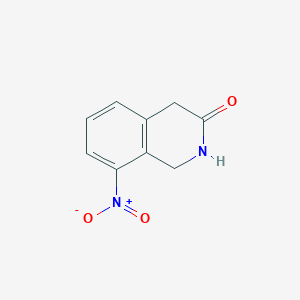
![2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetamide](/img/structure/B2960270.png)
